Tribromo(bromomethyl)germane

Description

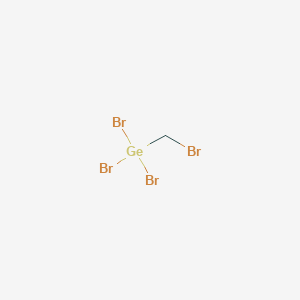

Tribromo(bromomethyl)germane (chemical formula: Br₃GeCH₂Br) is a halogenated organogermane characterized by a germanium center bonded to three bromine atoms and one bromomethyl (CH₂Br) group. This compound exhibits unique physicochemical properties due to its high bromine content and hybrid organic-inorganic structure.

Properties

CAS No. |

88511-99-3 |

|---|---|

Molecular Formula |

CH2Br4Ge |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

tribromo(bromomethyl)germane |

InChI |

InChI=1S/CH2Br4Ge/c2-1-6(3,4)5/h1H2 |

InChI Key |

IGTHOEDMSVXQPF-UHFFFAOYSA-N |

SMILES |

C([Ge](Br)(Br)Br)Br |

Canonical SMILES |

C([Ge](Br)(Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 406.28 g/mol .

- Density : 2.97 g/cm³ .

- Boiling Point : 78–79°C at 4 mmHg .

- Hazards : Classified as corrosive and flammable, with precautions for skin/eye contact and inhalation (see Safety Data in Section 2.4) .

Synthesis of Tribromo(bromomethyl)germane likely involves bromination of methylgermane precursors or halogen exchange reactions, analogous to methods used for tris(bromomethyl)benzene derivatives . Its crystal structure is expected to exhibit Br···Br and C–H···Br interactions, influencing packing motifs .

Comparison with Similar Compounds

Organogermanes with Alkyl/Aryl Substituents

This compound differs significantly from simpler alkyl- or aryl-substituted germanes in reactivity and applications:

Key Differences :

- Reactivity : Brominated germanes (e.g., this compound) are more reactive in substitution reactions due to the polarizable Ge–Br bonds, whereas alkyl-substituted germanes like tetrabutylgermane are inert .

- Safety: Brominated derivatives pose higher corrosion and flammability risks compared to non-halogenated germanes .

Perfluoroalkyltribromogermanes

Perfluoroalkyltribromogermanes (e.g., (CF₃)₃GeBr) share structural similarities but differ in electronic and steric effects:

- Electron-Withdrawing Effects : The CF₃ group in perfluoroalkyl derivatives enhances thermal stability and resistance to hydrolysis compared to the CH₂Br group in this compound .

- Synthesis : Perfluoroalkylgermanes are synthesized via halogen exchange (e.g., AgBr with iodo precursors), while this compound may require bromomethylation of GeBr₃ .

Bromo-Substituted Aromatic Germanes

Brominated benzene derivatives (e.g., tris(bromomethyl)benzene) exhibit analogous Br···Br interactions but lack the germanium center:

- Intermolecular Interactions : Both this compound and bromomethyl-benzenes form Br···Br contacts (<4.0 Å) and C–H···Br hydrogen bonds, leading to layered or 3D packing .

- Applications: Aromatic bromogermanes are used in crystal engineering, whereas this compound serves as a precursor in organometallic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.